N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline
Description
N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline is a substituted dinitroaniline compound characterized by a 2,6-dinitroaniline core linked to a phenyl group substituted with a 2,6-dimethylmorpholine moiety. This structural motif places it within a class of molecules known for their herbicidal and antimitotic activities, particularly through interactions with plant α-tubulin .
Dinitroaniline herbicides, including this compound, act as preemergence herbicides by disrupting microtubule polymerization, thereby inhibiting cell division in plants . The specificity of these compounds for plant tubulin over mammalian isoforms makes them agriculturally valuable .
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-12-10-20(11-13(2)27-12)15-8-6-14(7-9-15)19-18-16(21(23)24)4-3-5-17(18)22(25)26/h3-9,12-13,19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADVXJZSHNWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylmorpholine, which is then reacted with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Reduction Reactions
The nitro groups (-NO₂) on the dinitroaniline moiety undergo selective reduction to amines (-NH₂) under catalytic hydrogenation or using reducing agents like Sn/HCl. Complete reduction yields a triamine derivative, while partial reduction forms intermediates.
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates substitution reactions at the nitro-adjacent positions. Halogenation and alkoxylation are common.
Stability and Decomposition
The compound exhibits thermal instability due to nitro groups, decomposing explosively above 160°C . Storage requires inert atmospheres and avoidance of friction/heat.
| Parameter | Value | Hazard | References |
|---|---|---|---|
| Decomposition Temperature | 136–162°C (varies by isomer) | Explosive decomposition | |
| Shock Sensitivity | High (similar to TNT) | Risk of detonation under mechanical stress |
Spectroscopic Data
Key spectral characteristics confirm structural integrity and reaction outcomes:
Scientific Research Applications
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Dinitroaniline Compounds
Structural and Functional Analogues
Key structural analogues include trifluralin, butralin, and other derivatives with nitro groups and varied substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Estimated based on related morpholine-containing compounds .
Mechanistic Insights
Tubulin Binding and Hydrogen Bonding
Trifluralin forms an average of 4 hydrogen bonds with plant α-tubulin, primarily involving residues like Arg2, Glu3, and Thr130 .
Antimitotic Activity
Studies on dinitroaniline derivatives highlight substituent-dependent phytotoxicity. For example, 2,4-dinitroaniline derivatives with pyridine or benzoic acid groups exhibit reduced herbicidal activity compared to trifluralin, likely due to altered electronic profiles . The morpholine substituent in the target compound could balance lipophilicity and polarity, enhancing soil mobility and cellular uptake .
Herbicidal Efficacy and Selectivity
- Trifluralin : Widely used in cotton and soybean crops; high persistence in soil due to its lipophilic CF₃ group .
- Butralin : Effective in turfgrass management; its tert-butyl group confers steric bulk, limiting off-target effects .
- Target Compound : Preliminary research suggests synergistic effects when combined with graminicides, a trait observed in other morpholine-containing dinitroanilines .
Biological Activity
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C16H19N5O4
- Molecular Weight : 345.35 g/mol
The compound features a morpholine ring which is known for its role in enhancing the solubility and biological activity of various drugs.
This compound exhibits various biological activities primarily through its interaction with specific biological targets. The morpholine moiety is crucial for its binding affinity to these targets, which may include enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, a derivative was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| This compound | A549 | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Studies suggest that it possesses moderate antibacterial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against lung cancer cells (A549). The study reported an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutic agents .
- Antimicrobial Assessment : Another investigation assessed the antimicrobial potential of the compound against various pathogens. The results indicated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for further development .
Research Findings
Recent research highlights the importance of the morpholine group in enhancing the biological activity of related compounds. The structural modifications can lead to varied activities such as improved solubility and increased target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
